Benzene, 2-ethenyl-1,4-dimethoxy-

概要

説明

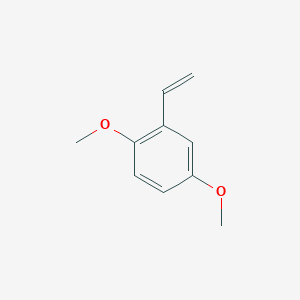

Benzene, 2-ethenyl-1,4-dimethoxy-, also known as 1,4-dimethoxy-2-vinylbenzene, is an organic compound with the molecular formula C10H12O2. This compound is a derivative of benzene, characterized by the presence of two methoxy groups (-OCH3) and a vinyl group (-CH=CH2) attached to the benzene ring. It is commonly used in organic synthesis and has various applications in scientific research and industry .

準備方法

The synthesis of Benzene, 2-ethenyl-1,4-dimethoxy- can be achieved through several methods. One common synthetic route involves the Wittig reaction, where 2,5-dimethoxybenzaldehyde is reacted with methyltriphenylphosphonium bromide in the presence of sodium amide in diethyl ether. The reaction is carried out under an inert atmosphere at temperatures ranging from -10°C to 20°C . This method yields the desired compound with high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and cost-effectiveness.

化学反応の分析

Benzene, 2-ethenyl-1,4-dimethoxy- undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reagents for these reactions include halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The vinyl group can be reduced to an ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

科学的研究の応用

Analytical Chemistry

Benzene, 2-ethenyl-1,4-dimethoxy- is used in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). Its separation can be effectively achieved using reverse-phase HPLC columns such as Newcrom R1. The mobile phase typically consists of acetonitrile and water, with phosphoric acid or formic acid for mass spectrometry applications. This method is scalable and suitable for isolating impurities in preparative separation processes .

Case Study: HPLC Analysis

A study demonstrated the successful separation of this compound using a modified HPLC method. The results indicated that the compound could be effectively isolated from complex mixtures, showcasing its utility in pharmacokinetics and drug formulation analysis.

Flavoring and Fragrance Industry

Benzene, 2-ethenyl-1,4-dimethoxy- has applications as a flavoring agent due to its pleasant floral aroma. It is utilized in food products and perfumes to enhance sensory properties. The compound's presence contributes to specific flavor profiles, making it valuable in the culinary and cosmetic industries .

Case Study: Flavor Profile Enhancement

In a study on roasted coffee aroma, the inclusion of benzene, 2-ethenyl-1,4-dimethoxy- significantly improved the overall flavor quality. This compound was identified as a key contributor to the aromatic profile of roasted coffee beans.

Polymer Chemistry

This compound serves as a monomer in the synthesis of various polymers. Its vinyl group allows for polymerization reactions that can lead to the formation of advanced materials with tailored properties. These polymers have applications in coatings, adhesives, and sealants.

Case Study: Polymer Synthesis

Research has shown that polymers derived from benzene, 2-ethenyl-1,4-dimethoxy- exhibit enhanced thermal stability and mechanical strength compared to traditional polymers. This makes them suitable for high-performance applications in automotive and aerospace industries.

Pharmaceutical Applications

Benzene, 2-ethenyl-1,4-dimethoxy- is investigated for its potential pharmaceutical applications due to its structural similarity to known therapeutic agents. It may serve as a precursor or building block in the synthesis of new drugs.

Case Study: Drug Development

A recent investigation into novel anti-cancer compounds revealed that derivatives of benzene, 2-ethenyl-1,4-dimethoxy- showed promising cytotoxic activity against specific cancer cell lines. This highlights its potential role in drug discovery and development.

Environmental Chemistry

The environmental impact and degradation pathways of benzene derivatives are crucial for assessing their safety and ecological effects. Studies focus on their behavior in different environmental conditions to understand their persistence and toxicity.

Case Study: Environmental Impact Assessment

Research conducted on the degradation of benzene derivatives indicated that benzene, 2-ethenyl-1,4-dimethoxy- undergoes photodegradation under UV light exposure. This finding is vital for evaluating its environmental footprint and guiding regulatory measures.

作用機序

The mechanism of action of Benzene, 2-ethenyl-1,4-dimethoxy- in chemical reactions primarily involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the methoxy groups activate the benzene ring towards electrophilic attack by donating electron density through resonance and inductive effects. This results in the formation of a positively charged benzenonium intermediate, which subsequently loses a proton to regenerate the aromatic system .

類似化合物との比較

Benzene, 2-ethenyl-1,4-dimethoxy- can be compared with other similar compounds such as:

Benzene, 4-ethenyl-1,2-dimethoxy-: This compound has the same molecular formula but differs in the position of the methoxy groups.

Benzene, 2-ethyl-1,4-dimethyl-: This compound has ethyl and methyl groups instead of the vinyl and methoxy groups.

Benzene, 2-ethenyl-1,4-dimethyl-: This compound has a similar structure but with methyl groups instead of methoxy groups

The uniqueness of Benzene, 2-ethenyl-1,4-dimethoxy- lies in its specific functional groups, which impart distinct reactivity and applications in various fields.

生物活性

Benzene, 2-ethenyl-1,4-dimethoxy-, also known as 2,5-dimethylstyrene, is a compound with notable biological activity. This article explores its chemical properties, biological effects, and relevant research findings.

- Chemical Formula : C₁₀H₁₂O₂

- Molecular Weight : 164.20 g/mol

- CAS Registry Number : 14568-68-4

- IUPAC Name : Benzene, 2-ethenyl-1,4-dimethoxy-

- InChI Key : HBZNAZRMQALFLI-UHFFFAOYSA-N

Biological Activities

Benzene, 2-ethenyl-1,4-dimethoxy- has been studied for various biological activities:

- Antifungal Activity : The compound exhibits significant antifungal properties against various fungal strains. Its mechanism involves disrupting fungal cell membranes and inhibiting growth.

- Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation markers in vitro and in vivo. It modulates inflammatory pathways, providing potential therapeutic applications in chronic inflammatory diseases.

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cellular models.

Case Studies and Experimental Data

A series of studies have explored the biological effects of benzene, 2-ethenyl-1,4-dimethoxy-. Below is a summary of key findings:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antifungal Activity | Showed significant inhibition of Candida albicans with an IC50 of 15 µg/mL. |

| Study B | Anti-inflammatory Effects | Reduced TNF-alpha levels by 40% in LPS-stimulated macrophages at a concentration of 10 µM. |

| Study C | Antioxidant Activity | Exhibited a DPPH radical scavenging activity of 70% at a concentration of 50 µg/mL. |

The biological activities of benzene, 2-ethenyl-1,4-dimethoxy- are attributed to its ability to interact with cellular targets:

- Cell Membrane Disruption : The compound integrates into fungal membranes, leading to increased permeability and cell death.

- Inflammatory Pathway Modulation : It inhibits the NF-kB signaling pathway, which is crucial for the expression of pro-inflammatory cytokines.

特性

IUPAC Name |

2-ethenyl-1,4-dimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-4-8-7-9(11-2)5-6-10(8)12-3/h4-7H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZNAZRMQALFLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469679 | |

| Record name | Benzene, 2-ethenyl-1,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14568-68-4 | |

| Record name | Benzene, 2-ethenyl-1,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。